molecular formula C14H16N2O4S B5902145 N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamide

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamide

Numéro de catalogue B5902145
Poids moléculaire: 308.35 g/mol
Clé InChI: ZXKJDUKBBCCJGF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamide, also known as DTB or DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DTBZ is a thienylbenzamide derivative that has shown promising results in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and certain types of cancer.

Mécanisme D'action

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ acts as a selective inhibitor of VMAT2, which is responsible for the transport of monoamines, including dopamine, norepinephrine, and serotonin, into synaptic vesicles. By inhibiting VMAT2, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ increases the concentration of monoamines in the cytoplasm, which leads to an increase in the release of monoamines into the synaptic cleft. This mechanism of action is responsible for the therapeutic effects of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ in the treatment of Parkinson's disease.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has been shown to have several biochemical and physiological effects. It increases the concentration of dopamine in the cytoplasm, which leads to an increase in the release of dopamine into the synaptic cleft. This effect is responsible for the therapeutic effects of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ in the treatment of Parkinson's disease. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has also been shown to inhibit the growth of certain types of cancer cells, including breast cancer cells and neuroblastoma cells.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has several advantages for lab experiments. It is a potent and selective inhibitor of VMAT2, which makes it a useful tool for studying the role of VMAT2 in the regulation of monoamine neurotransmitters. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has also been shown to have low toxicity, which makes it a safe compound for use in lab experiments. However, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has some limitations for lab experiments. It is a complex compound that requires a complex synthesis method, which makes it difficult and expensive to produce. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ also has a short half-life, which makes it difficult to use in long-term experiments.

Orientations Futures

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has shown promising results in the treatment of Parkinson's disease and certain types of cancer. However, there are still many future directions for research on N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ. One future direction is to study the effects of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ on other types of cancer cells. Another future direction is to study the effects of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ on other neurotransmitters, such as norepinephrine and serotonin. Finally, future research could focus on developing new and more efficient synthesis methods for N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ, which would make it more accessible for lab experiments.

Méthodes De Synthèse

The synthesis of N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ is a complex process that involves several steps. The initial step involves the reaction of 2-aminothiophenol with acetic anhydride to form 2-acetamidothiophenol. This compound is then reacted with 3-bromoacetophenone to form N-(2-acetamido-3-benzoylthiophen-2-yl)acetamide. Finally, this compound is reacted with oxalyl chloride and then with propionic acid to yield N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ.

Applications De Recherche Scientifique

N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ has been extensively studied for its potential applications in the field of medicine. It has been shown to be effective in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the brain. N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ acts as a selective inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of dopamine into synaptic vesicles. By inhibiting VMAT2, N-(1,1-dioxido-2,3-dihydro-3-thienyl)-3-(propionylamino)benzamideZ increases the concentration of dopamine in the cytoplasm, which leads to an increase in the release of dopamine into the synaptic cleft.

Propriétés

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c1-2-13(17)15-11-5-3-4-10(8-11)14(18)16-12-6-7-21(19,20)9-12/h3-8,12H,2,9H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXKJDUKBBCCJGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2CS(=O)(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.